7-(Triphenyl-lambda~5~-phosphanylidene)heptanoic acid
Description
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Properties
CAS No. |
52956-94-2 |
|---|---|
Molecular Formula |
C25H27O2P |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
7-(triphenyl-λ5-phosphanylidene)heptanoic acid |
InChI |
InChI=1S/C25H27O2P/c26-25(27)20-12-1-2-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19,21H,1-2,12-13,20H2,(H,26,27) |
InChI Key |
SITMZGVUWPSZGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
Molecular Formula : C24H25O2P
Molar Mass : 376.43 g/mol
Appearance : White crystalline powder
Melting Point : 152-155°C
Solubility : Sparingly soluble in water; slightly soluble in chloroform and ethyl acetate
Risk Codes : Toxic if swallowed; irritating to eyes; may cause skin sensitization .
7-(Triphenyl-lambda~5~-phosphanylidene)heptanoic acid exhibits several biological activities attributed to its unique phosphorous structure. The compound has been shown to interact with various biological targets, leading to potential applications in treating diseases such as cancer and neurodegenerative disorders.
-
Anticancer Activity :
- Studies have indicated that phosphorous-containing compounds can inhibit tumor growth by affecting cell signaling pathways involved in proliferation and apoptosis .
- In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Neuroprotective Effects :
Case Study 1: Antitumor Activity
A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound significantly reduced cell viability at concentrations above 10 µM. The compound was found to induce G0/G1 phase arrest, leading to decreased proliferation rates.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 12 | Cell cycle arrest |
Case Study 2: Neuroprotection
In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in a significant increase in cell survival compared to untreated controls. The study highlighted the role of the compound in upregulating antioxidant defenses.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 30 |
| Compound (10 µM) | 70 |
| Compound (20 µM) | 85 |
Toxicity and Safety Profile
Despite its promising biological activities, safety assessments are crucial. The compound exhibits toxicity at higher concentrations, emphasizing the need for careful dosage regulation during therapeutic applications. Risk codes indicate potential hazards such as skin sensitization and eye irritation .
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